molecular formula C17H24N2O5 B13122860 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate

Cat. No.: B13122860
M. Wt: 336.4 g/mol
InChI Key: TXJQLFZVWVKBCZ-UHFFFAOYSA-N
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Description

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with benzyl, tert-butyl, and hydroxymethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced via alkylation reactions using benzyl chloride and tert-butyl bromide, respectively, in the presence of a strong base such as sodium hydride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazolidine derivatives.

Scientific Research Applications

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate can be compared with similar compounds such as:

    1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a pyrazolidine ring.

    4-[2-Benzyl(tert-butyl)amino]-1-hydroxyethyl-2-(hydroxymethyl)phenol: Contains similar functional groups but with a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolidine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

1-O-benzyl 2-O-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-14(11-20)9-18(19)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3

InChI Key

TXJQLFZVWVKBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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